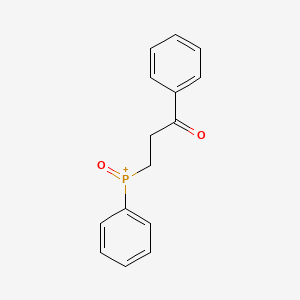
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium is a complex organophosphorus compound characterized by the presence of both a phenyl group and a 3-oxo-3-phenylpropyl group attached to a phosphonium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(3-oxo-3-phenylpropyl)phenylphosphanium typically involves the reaction of a phenylphosphine with a 3-oxo-3-phenylpropyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in industrial settings to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to a phosphine.
Substitution: The phenyl and 3-oxo-3-phenylpropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Oxo(3-oxo-3-phenylpropyl)phenylphosphanium involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The phenyl and 3-oxo-3-phenylpropyl groups provide additional sites for interaction with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-3-phenylpropanal: A related compound with similar structural features but lacking the phosphonium center.
Phenylphosphine: A simpler phosphine compound with a phenyl group attached to the phosphorus atom.
Uniqueness
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium is unique due to the presence of both a phenyl group and a 3-oxo-3-phenylpropyl group attached to a phosphonium center. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
66348-83-2 |
|---|---|
Fórmula molecular |
C15H14O2P+ |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
oxo-(3-oxo-3-phenylpropyl)-phenylphosphanium |
InChI |
InChI=1S/C15H14O2P/c16-15(13-7-3-1-4-8-13)11-12-18(17)14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 |
Clave InChI |
PQFBMUVKMACCJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC[P+](=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
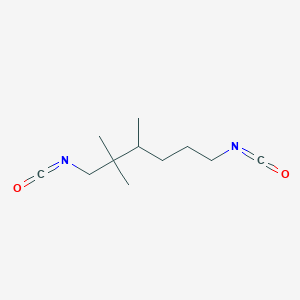
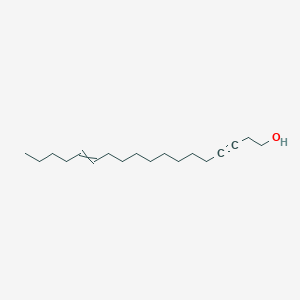
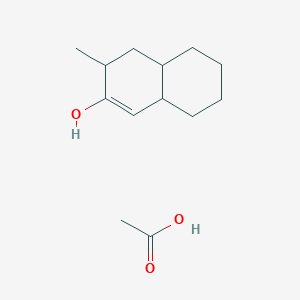

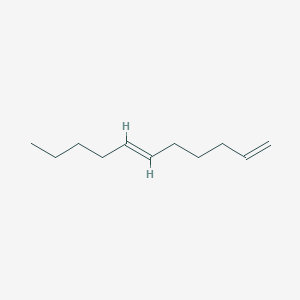

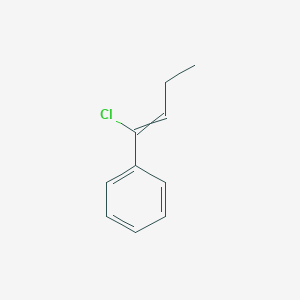
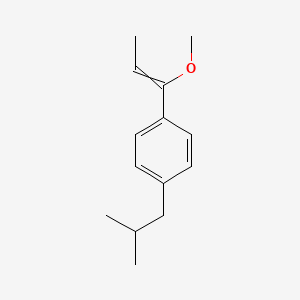
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
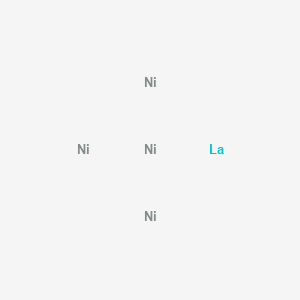
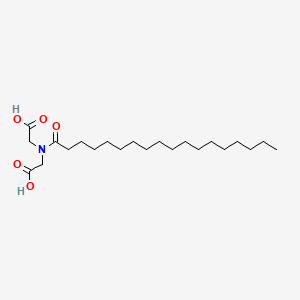

![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
